Cas no 1219842-15-5 (1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one)

1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one
- Ethanone, 1-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-(2-fluorophenoxy)-
- AKOS024526892
- 1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- F5882-5243
- VU0527535-1
- 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- 1219842-15-5
- 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one
-
- インチ: 1S/C15H19FN2O4S/c16-13-3-1-2-4-14(13)22-11-15(19)17-7-9-18(10-8-17)23(20,21)12-5-6-12/h1-4,12H,5-11H2
- InChIKey: AZDWNLSKGLRYFC-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(S(C2CC2)(=O)=O)CC1)COC1=CC=CC=C1F
計算された属性
- せいみつぶんしりょう: 342.10495643g/mol
- どういたいしつりょう: 342.10495643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 75.3Ų
1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5882-5243-5μmol |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-1mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-20mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-25mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-2mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-20μmol |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-40mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-2μmol |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-30mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5882-5243-100mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethan-1-one |
1219842-15-5 | 100mg |
$248.0 | 2023-09-09 |
1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-oneに関する追加情報
Research Brief on 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one (CAS: 1219842-15-5)
This research brief provides an in-depth analysis of the latest findings related to the compound 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one (CAS: 1219842-15-5), a molecule of significant interest in the field of chemical biology and pharmaceutical research. The compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, offering valuable insights for drug development.
The synthesis of 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one involves a multi-step process that has been optimized for high yield and purity. Key steps include the cyclopropanesulfonylation of piperazine derivatives and subsequent coupling with 2-fluorophenoxy ethanone. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound. Recent publications highlight improvements in synthetic efficiency, reducing byproduct formation and enhancing scalability for industrial applications.
Pharmacological evaluations of 1219842-15-5 have revealed its potent activity as a modulator of specific enzyme targets, particularly those involved in inflammatory and oncogenic pathways. In vitro studies demonstrate its high binding affinity and selectivity, with IC50 values in the nanomolar range. Notably, the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, as evidenced by preclinical animal models. These attributes position it as a promising candidate for further development in therapeutic areas such as autoimmune diseases and cancer.
Mechanistic studies have elucidated the compound's interaction with its biological targets at the molecular level. X-ray crystallography and molecular docking simulations have provided detailed insights into the binding mode of 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one, revealing key interactions with active site residues. These findings have informed structure-activity relationship (SAR) studies, guiding the design of derivatives with enhanced potency and reduced off-target effects. Recent patents filed by leading pharmaceutical companies underscore the commercial potential of this compound class.
In conclusion, 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one represents a compelling case study in modern drug discovery. Its well-characterized synthesis, robust pharmacological profile, and detailed mechanistic understanding make it a valuable tool for both academic and industrial research. Future directions may include clinical translation of derivatives and exploration of combination therapies. This brief underscores the importance of continued investment in the development of such targeted small molecules to address unmet medical needs.
1219842-15-5 (1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(2-fluorophenoxy)ethan-1-one) 関連製品
- 2703748-97-2((2S,3aS,6aS)-N-methyl-octahydrocyclopentabpyrrole-2-carboxamide hydrochloride)
- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)
- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)
- 2138526-57-3(3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)
- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 2411324-71-3(Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate)
- 1805045-98-0(5-Amino-4-bromo-3-(bromomethyl)-2-(difluoromethyl)pyridine)
- 941926-86-9(6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one)
- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)
- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)



